Safinamide
描述
Safinamide (C₁₇H₁₉FN₂O₂) is a selective, reversible monoamine oxidase B (MAO-B) inhibitor approved for adjunctive treatment of Parkinson’s disease (PD) to reduce motor fluctuations. Its chemical name is (+)-(S)-2-[[p-[(m-fluorobenzyl)oxy]benzyl]amino]propionamide monomethanesulfonate, with a molecular weight of 302.349 g/mol . This compound exhibits dual mechanisms: MAO-B inhibition and modulation of ion channels (sodium and calcium) to inhibit glutamate release . The (S)-enantiomer demonstrates superior MAO-B affinity (IC₅₀ = 0.098 µM) compared to the (R)-enantiomer (IC₅₀ = 0.45 µM), underpinning its clinical efficacy . It has high oral bioavailability, linear pharmacokinetics, and a long half-life (~22–26 hours), enabling once-daily dosing .
属性
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGRZFTLSKBAP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601010282 | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-89-1 | |
| Record name | Safinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Safinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Intermediate Synthesis
- Condensation Reaction : 4-Hydroxybenzaldehyde reacts with 3-fluorobenzyl chloride in dimethylformamide (DMF) at 80°C for 6 hours, achieving >98% conversion to 4-((3-fluorobenzyl)oxy)benzaldehyde.
- Schiff Base Formation : The aldehyde intermediate is treated with (S)-2-aminopropanamide in ethanol, forming a Schiff base that is reduced in situ with sodium cyanoborohydride.
Crystallization and Polymorph Management
This compound mesylate exists in two crystalline forms:
- Hemihydrate (Monoclinic, P2~1~) : Obtained from water-ethanol mixtures.
- Anhydrous (Orthorhombic, P2~1~2~1~2~1~) : Present in commercial tablets (Xadago®) and stable under low humidity.
Phase transitions are monitored via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Hydration reversibility ensures stability during storage.
Analytical and Purification Advancements
Modern quality control leverages ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for quantifying this compound in synthetic mixtures. Key parameters include:
| Parameter | Value |
|---|---|
| Linear Range | 1.0–2000 ng/mL |
| Intra-Day Precision | ≤7.63% |
| Recovery Rate | 92.98–100.29% |
| Retention Time | 1.21 min (this compound) |
Protein precipitation with acetonitrile replaces liquid-liquid extraction, reducing matrix effects and improving recovery.
Comparative Evaluation of Methods
Yield and Efficiency
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Conventional | 45–50% | 24–48 h | Moderate |
| Microwave-Assisted | 64% | 2 h | High |
| Solid-Phase | 60–70% | 12 h | Low |
化学反应分析
Metabolic Reactions
Safinamide undergoes extensive hepatic and extrahepatic metabolism via three primary pathways:
| Metabolite | Enzymatic Pathway | Structural Modification |
|---|---|---|
| This compound acid (NW-1153) | Cytosolic amidases | Hydrolysis of amide bond |
| O-debenzylated this compound (NW-1199) | CYP3A4-mediated dealkylation | Removal of benzyloxy group |
| N-dealkylated carboxylic acid (NW-1689) | CYP3A4 oxidation + glucuronidation | Alkyl chain removal and carboxylation |
Key metabolic characteristics:
-
Amidase hydrolysis dominates, accounting for 76% renal excretion of metabolites
-
CYP3A4 contributes to <10% of total metabolism, with negligible clinical drug interactions
-
Metabolites lack pharmacological activity, confirming this compound's prodrug-independent efficacy
Degradation Reactions
Forced degradation studies reveal sensitivity to acidic conditions:
Experimental Conditions
Degradation Products
| Parameter | Parent Compound | Acid Degradant |
|---|---|---|
| IR N-H stretch (cm⁻¹) | 2975 | Absent |
| C-O vibration (cm⁻¹) | 1614 (amide) | 1725 (aldehyde) |
| TLC Rf value | 0.65 | 0.85 |
The degradation mechanism involves:
-
Protonation of amide nitrogen under acidic conditions
-
Nucleophilic attack by chloride ion at carbonyl carbon
Solid-State Reactivity
While not traditional chemical reactions, polymorphic transitions impact stability:
| Form | Space Group | Stability | Conversion Triggers |
|---|---|---|---|
| Hemihydrate (H1) | P2₁ | Metastable | RH >75% or aqueous ethanol |
| Anhydrous (A1) | P2₁2₁2₁ | Thermodynamically stable | Heating >80°C |
Notably, the A1 ↔ A2 polymorphic transition occurs reversibly below 3°C through conformational changes in crystalline lattice . These phase changes demonstrate this compound's molecular flexibility despite maintaining chemical integrity.
This comprehensive profile confirms this compound's primary reactivity occurs through enzymatic amide hydrolysis and acid-catalyzed degradation, with crystalline form transitions providing additional stability considerations during pharmaceutical processing .
科学研究应用
Parkinson's Disease Management
Safinamide is predominantly studied for its role in alleviating motor symptoms in patients with PD, particularly those experiencing "off" time while on levodopa therapy. Clinical trials have demonstrated significant improvements in motor control when this compound is added to existing treatments.
- Efficacy in Motor Fluctuations : A phase III trial indicated that this compound significantly increased "on" time without troublesome dyskinesia compared to placebo, with a notable increase of 1.04 hours at week 2 versus 0.40 hours in the placebo group (p < 0.001) .
- Long-term Benefits : The SETTLE study highlighted that early responders to this compound maintained improvements in "on" time for up to 24 weeks, suggesting that initial positive responses may predict long-term benefits .
Quality of Life Improvements
This compound has been associated with enhancements in quality of life metrics among PD patients. A consensus among movement disorder specialists confirmed its positive impact on various non-motor symptoms, including mood and pain management, although consensus was lacking regarding cognitive improvements .
- Pain Management : Post-hoc analyses revealed a reduction in pain-related scores among patients treated with this compound, indicating its potential utility in addressing pain associated with motor fluctuations .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties beyond its symptomatic treatment capabilities. Studies have indicated that it may help protect dopaminergic neurons from degeneration, a critical aspect of PD pathology .
Adjunctive Therapy
This compound is often prescribed as an adjunct to standard PD therapies such as levodopa and dopamine agonists. Its ability to enhance the effects of these medications while reducing side effects like dyskinesia makes it a valuable addition to treatment regimens .
Efficacy Summary from Clinical Trials
| Study | Population | Treatment Duration | Primary Outcome | Results |
|---|---|---|---|---|
| XINDI Study | Patients with fluctuating PD | 24 weeks | Change in "on" time | Significant improvement in "on" time without dyskinesia |
| SETTLE Study | Early responders | 24 weeks | Maintenance of "on" time improvement | 81% maintained improvement from week 2 to week 24 |
| Quality of Life Assessment | Various PD patients | Variable | PDQ-39 scores | Significant reduction in pain-related sub-items |
Case Study: Efficacy in Fluctuating Patients
A retrospective analysis involving fluctuating PD patients treated with this compound demonstrated significant reductions in both motor symptoms and quality-of-life impairments over a six-month period. Patients reported improved daily functioning and reduced reliance on additional pain medications.
Case Study: Long-term Treatment Effects
In a cohort study following patients over two years, this compound was shown to improve emotional well-being and reduce depressive symptoms significantly compared to baseline assessments. This suggests its role not only in managing motor symptoms but also enhancing overall mental health outcomes in PD patients.
作用机制
沙芬酰胺通过多种机制发挥作用:
抑制单胺氧化酶 B: 沙芬酰胺选择性地可逆地抑制单胺氧化酶 B,阻止多巴胺的分解,增加其在大脑中的可用性.
阻断电压依赖性钠通道和钙通道: 沙芬酰胺阻断这些通道,减少谷氨酸的释放,并提供神经保护作用.
抑制谷氨酸释放: 通过抑制谷氨酸释放,沙芬酰胺有助于调节兴奋毒性和保护神经元.
相似化合物的比较
Structural and Pharmacological Comparisons
Safinamide vs. Ralfinamide
- Structural Difference: this compound and ralfinamide are α-aminoamide derivatives. The only structural variation is the position of the fluoro substituent (meta in this compound vs. para in ralfinamide) .
- Pharmacological Impact: This minor change confers MAO-B selectivity to this compound, whereas ralfinamide lacks MAO-B activity and primarily targets voltage-gated sodium channels .
This compound vs. Zonisamide
- Binding Affinity : Zonisamide, a sulfonamide antiepileptic with MAO-B inhibition, has a ~6-fold weaker Ki value for MAO-B compared to this compound. This is attributed to its smaller size and distinct H-bond interactions (sulfonamide moiety vs. terminal amide in this compound) .
- Clinical Relevance : Zonisamide’s weaker binding limits its utility in PD, whereas this compound’s dual mechanisms enhance therapeutic efficacy .
This compound vs. Selegiline and Rasagiline
- Reversibility : this compound is reversible, avoiding the need for dietary tyramine restrictions, unlike irreversible MAO-B inhibitors (selegiline, rasagiline) .
- Selectivity : this compound’s MAO-B selectivity (SI = 5918) surpasses selegiline’s, which has MAO-A off-target effects at higher doses .
- Metabolism : Selegiline metabolizes to amphetamine derivatives, increasing side effects, whereas this compound lacks such metabolites .
Thermodynamic and ADME Profiles
- Binding Energy : this compound exhibits balanced enthalpic (interaction) and entropic (desolvation) contributions to MAO-B binding, unlike other inhibitors (e.g., NTZ-1034) with predominant enthalpic contributions .
- Drug-Like Properties : this compound’s logP (2.1) and polar surface area (61 Ų) align with CNS drug requirements, ensuring blood-brain barrier penetration .
Clinical Implications
- Adjunctive Use: this compound is FDA-approved as an adjunct to levodopa, reducing "off" episodes without monotherapy utility .
生物活性
Safinamide, an aminoamide derivative, is primarily utilized in the treatment of Parkinson's disease (PD). It exhibits a unique dual mechanism of action that combines the inhibition of monoamine oxidase B (MAO-B) with modulation of glutamate release through voltage-dependent sodium and calcium channel blockade. This multifaceted approach not only enhances dopaminergic transmission but also provides neuroprotective effects, making this compound a valuable therapeutic option for patients experiencing motor fluctuations associated with PD.
This compound's biological activity can be attributed to several key mechanisms:
- MAO-B Inhibition : By selectively and reversibly inhibiting MAO-B, this compound decreases the breakdown of dopamine in the brain, thus enhancing dopaminergic signaling .
- Glutamate Modulation : The compound reduces glutamate release, which is crucial in preventing excitotoxicity linked to PD progression. This is achieved through blockade of voltage-dependent sodium and calcium channels .
- Neuroprotective Effects : In various animal models, this compound has demonstrated neuroprotective properties, reducing neuronal cell death in conditions like MPTP-induced neurotoxicity and kainic acid-induced seizures .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring between 2 to 4 hours post-administration. The total bioavailability is approximately 95% .
- Distribution : A volume of distribution of 1.8 liters/kg and a high protein binding rate (88–90%) indicate extensive distribution within the body .
- Metabolism : Primarily metabolized by amidases and cytochrome P450 enzymes (especially CYP3A4), leading to several metabolites, including this compound acid .
- Elimination : About 76% of this compound is eliminated renally, with a half-life of approximately 22 hours, allowing for once-daily dosing .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of this compound in improving motor symptoms and reducing "off" time in PD patients. Notable findings include:
- Improvement in ON Time : In a meta-analysis, patients receiving this compound showed a significant increase in ON-time without troublesome dyskinesia compared to placebo groups. For instance, a study indicated that 56% of patients in the this compound group achieved an increase in ON-time of at least 1 hour by Week 24 .
- Reduction in OFF Time : this compound treatment led to significant reductions in OFF time and improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores, demonstrating its effectiveness as an adjunct therapy to levodopa .
Adverse Effects
While generally well-tolerated, this compound can cause adverse effects. Commonly reported treatment-emergent adverse events (TEAEs) include:
- Dyskinesia : More prevalent in the this compound group compared to placebo (14.6% vs. 5.5%) but with a lower incidence of severe TEAEs overall .
- Other TEAEs : These may include nausea, insomnia, and hallucinations; however, severe adverse events were less frequent compared to placebo groups .
Case Studies and Research Findings
Several case studies have highlighted the clinical benefits of this compound:
- Long-term Efficacy Study : A study assessing long-term efficacy found that patients maintained significant improvements in motor function over extended periods when treated with this compound as an adjunct to their existing PD therapies .
- Quality of Life Improvements : Research indicates that patients on this compound reported enhancements in quality of life metrics alongside reductions in motor symptoms .
Summary Table
| Parameter | This compound |
|---|---|
| Mechanism | MAO-B inhibition; Glutamate modulation |
| Bioavailability | ~95% |
| Half-life | ~22 hours |
| Common Adverse Effects | Dyskinesia, nausea |
| Efficacy | Significant increase in ON-time |
常见问题
Q. How can researchers improve reproducibility when investigating this compound’s off-target effects (e.g., sigma-1 receptor modulation)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
